2,2,2-Trifluoro-N-isopentylacetamide

Description

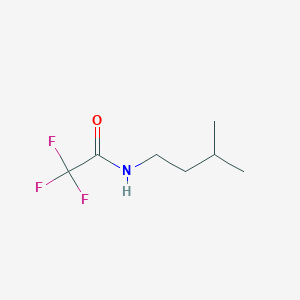

2,2,2-Trifluoro-N-isopentylacetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl group (-CF₃) attached to the acetamide backbone and an isopentyl (3-methylbutyl) substituent on the nitrogen atom.

Properties

CAS No. |

14719-24-5 |

|---|---|

Molecular Formula |

C7H12F3NO |

Molecular Weight |

183.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(3-methylbutyl)acetamide |

InChI |

InChI=1S/C7H12F3NO/c1-5(2)3-4-11-6(12)7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

DTEDOKYABPOLFT-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)CCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoroacetamide Derivatives

The trifluoroacetamide core (-CF₃CONH-) is common across several compounds, but substituents on the nitrogen or adjacent carbons significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Trifluoroacetamide Derivatives and Their Properties

Structural and Functional Differences

- N-Methyl-2,2,2-trifluoroacetamide : The methyl group on nitrogen reduces steric hindrance compared to bulkier substituents, enhancing solubility in polar solvents .

- Chlorinated Derivatives : Compounds like 2-chloro-N-(2,2,2-trifluoroethyl)acetamide exhibit increased electrophilicity due to the electron-withdrawing chlorine, making them reactive intermediates in herbicide synthesis (e.g., pretilachlor analogs in ) .

- Aromatic and Heterocyclic Derivatives: The introduction of phenyl or tetrahydroisoquinoline groups (e.g., and ) improves binding affinity to biological targets, suggesting utility in drug discovery .

Physicochemical Properties

- Lipophilicity: Bulkier substituents (e.g., isopentyl, tetrahydroisoquinoline) increase logP values, enhancing membrane permeability. For instance, 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide has a higher logP than N-methyl analogs .

- Thermal Stability : Trifluoromethyl groups confer thermal stability, as seen in polyimide precursors like 3-chloro-N-phenyl-phthalimide (), though this varies with substituent rigidity .

Preparation Methods

Acylation with Trifluoroacetic Anhydride

The most widely reported method involves the nucleophilic acylation of isopentylamine using trifluoroacetic anhydride (). This exothermic reaction proceeds via a two-step mechanism:

-

Activation : The anhydride reacts with the amine to form an intermediate mixed anhydride.

-

Acylation : The mixed anhydride undergoes nucleophilic attack by the amine, yielding the acetamide and trifluoroacetic acid.

Typical Procedure :

-

Reagents : Isopentylamine (1.0 equiv), trifluoroacetic anhydride (1.1 equiv), dichloromethane (DCM), triethylamine (1.2 equiv).

-

Conditions : Slow addition of anhydride to the amine in DCM at 0–5°C under , followed by stirring at 25°C for 4–6 hours.

-

Workup : Extraction with 5% HCl, washing with saturated , drying (), and solvent evaporation.

Key Considerations :

-

Excess triethylamine neutralizes , preventing protonation of the amine.

-

Side products (e.g., bis-acylated species) are minimized by maintaining a 1:1 amine-to-anhydride ratio.

Coupling via Trifluoroacetyl Chloride

Trifluoroacetyl chloride () offers a faster alternative due to its higher reactivity. This method is preferred for large-scale synthesis but requires stringent moisture control.

Procedure :

-

Reagents : Isopentylamine (1.0 equiv), (1.05 equiv), DCM, pyridine (1.1 equiv).

-

Conditions : Dropwise addition of to the amine and pyridine in DCM at -10°C, followed by warming to 20°C for 2 hours.

-

Workup : Filtration to remove pyridine hydrochloride, solvent removal, and distillation under reduced pressure (b.p. 73–75°C at 15 mmHg).

Advantages :

-

Shorter reaction time (2 hours vs. 6 hours for anhydride).

-

Higher purity due to gaseous byproduct removal.

Catalytic Amidation of Trifluoroacetic Acid

For environmentally conscious synthesis, coupling agents like -dicyclohexylcarbodiimide (DCC) enable direct amidation of trifluoroacetic acid.

Procedure :

-

Reagents : Trifluoroacetic acid (1.0 equiv), isopentylamine (1.1 equiv), DCC (1.2 equiv), -hydroxysuccinimide (NHS, 0.2 equiv), THF.

-

Conditions : Stirring at 25°C for 12 hours.

-

Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and recrystallization from hexane.

Limitations :

-

Lower yields compared to anhydride/chloride routes.

-

Requires stoichiometric coupling agents, increasing cost.

Reaction Optimization and Comparative Analysis

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 → 25 | 92 | 99 |

| THF | 25 | 85 | 97 |

| Ether | -10 → 25 | 88 | 98 |

Polar aprotic solvents (DCM, THF) enhance reactivity by stabilizing the transition state. Sub-zero temperatures suppress side reactions but prolong reaction times.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.